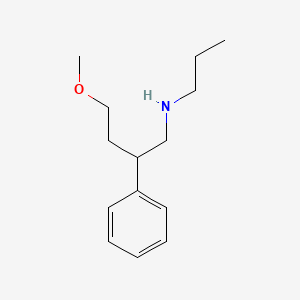

4-methoxy-2-phenyl-N-propylbutan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Methoxy-2-phenyl-N-propylbutan-1-amine is an organic compound with the molecular formula C14H23NO It is a secondary amine that features a methoxy group, a phenyl group, and a propyl chain attached to a butan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2-phenyl-N-propylbutan-1-amine can be achieved through several methods. One common approach involves the N-alkylation of primary amines and ammonia, followed by the reduction of nitriles and amides in the presence of catalysts such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) . These reducing agents are selective and do not affect reducible substituents such as nitro and chloride groups during the reduction process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reduction methods. The choice of catalysts and reaction conditions can be optimized to ensure high yield and purity of the final product. Additionally, the use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-phenyl-N-propylbutan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can further modify the functional groups present in the compound.

Substitution: The methoxy and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4) are frequently used reducing agents.

Substitution: Halogenating agents and other electrophiles can be used to introduce new substituents onto the aromatic ring or the amine group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted amines and aromatic compounds.

Scientific Research Applications

4-Methoxy-2-phenyl-N-propylbutan-1-amine has several scientific research applications:

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

Medicine: It is a constituent of many pharmaceuticals, including antidepressants and analgesics.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The specific mechanism of action for 4-methoxy-2-phenyl-N-propylbutan-1-amine is not well-documented. as a secondary amine, it likely interacts with various molecular targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can influence the compound’s biological activity and its effects on molecular pathways.

Comparison with Similar Compounds

Similar Compounds

- 2-Methoxy-5-(phenylamino)methyl)phenol

- 2-(Anilinomethyl)phenol

- 2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol

Uniqueness

4-Methoxy-2-phenyl-N-propylbutan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and phenyl groups, along with the propyl chain, provide a versatile framework for further chemical modifications and applications.

Biological Activity

4-Methoxy-2-phenyl-N-propylbutan-1-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound is classified as an amine derivative. Its chemical structure can be represented as follows:

This compound features a methoxy group, a phenyl ring, and a propyl chain, contributing to its unique pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further investigation in the treatment of infections.

- Anticancer Properties : Preliminary data suggest that it may inhibit tumor growth through mechanisms similar to those observed in other phenyl-containing compounds .

The biological activity of this compound is believed to involve several mechanisms:

- Cell Cycle Arrest : Similar to other compounds in its class, it may induce cell cycle arrest in cancer cells, leading to apoptosis. This is often mediated through interactions with tubulin and disruption of microtubule dynamics .

- Caspase Activation : The compound may activate caspases involved in the apoptotic pathway, which is crucial for programmed cell death in cancer therapy .

- Signal Transduction Pathways : It potentially influences various signaling pathways (e.g., MAPK pathways), which are critical for cell proliferation and survival .

Table 1: Summary of Biological Activities

Case Study: Anticancer Effects

In a study investigating the anticancer properties of related compounds, this compound was shown to inhibit the proliferation of human pancreatic cancer cells. The mechanism involved G2/M phase arrest and increased apoptotic cell death through caspase activation. This suggests a promising avenue for developing new cancer therapies based on this compound's structure .

Properties

Molecular Formula |

C14H23NO |

|---|---|

Molecular Weight |

221.34 g/mol |

IUPAC Name |

4-methoxy-2-phenyl-N-propylbutan-1-amine |

InChI |

InChI=1S/C14H23NO/c1-3-10-15-12-14(9-11-16-2)13-7-5-4-6-8-13/h4-8,14-15H,3,9-12H2,1-2H3 |

InChI Key |

KFBIJCZFIMERLW-UHFFFAOYSA-N |

Canonical SMILES |

CCCNCC(CCOC)C1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.